N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O5 and its molecular weight is 503.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds related to N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide have been synthesized and characterized for their structural properties. For example, Antypenko et al. (2017) detailed the synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, investigating their antimicrobial activity against various bacteria and fungi. These compounds were evaluated for their structure through LC-MS, IR, 1H-NMR spectra, and elemental analysis (Antypenko, Kovalenko, Los, & Rebec, 2017).
Antimicrobial Activity
The aforementioned study also delved into the antimicrobial efficacy of these compounds, revealing promising antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents based on the structural framework of [1,2,4]triazolo[4,3-a]quinazolin derivatives, which could lead to novel treatments for infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
Research has also been conducted on the anticancer properties of triazoloquinazolin derivatives. For instance, a study by Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet structural requirements essential for anticancer activity. Some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of these derivatives in cancer therapy (Reddy et al., 2015).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O5/c1-36-21-12-11-18(13-22(21)37-2)28-23(33)15-31-26(35)32-20-6-4-3-5-19(20)24(34)30(25(32)29-31)14-16-7-9-17(27)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKQWRCCWARZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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